
1,1-Diiodo-2-methylpropane
概要
説明
準備方法
1,1-Diiodo-2-methylpropane can be synthesized through several methods. One common synthetic route involves the reaction of 2-methylpropane-1,1-diol with iodine and phosphorus trichloride. The reaction conditions typically include a solvent such as carbon tetrachloride and a temperature range of 0-5°C. The reaction proceeds as follows:
(CH3)2C(OH)2+2I2+PCl3→(CH3)2C(I)2+POCl3+2HCl
In industrial settings, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow processes, to ensure high yield and purity.
化学反応の分析
1,1-Diiodo-2-methylpropane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Reduction Reactions: The iodine atoms can be reduced to form hydrocarbons.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium tert-butoxide for elimination, and hydrogen gas with a palladium catalyst for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1,1-Diiodo-2-methylpropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds.
Biology: The compound can be used as a radiolabeling agent due to the presence of iodine atoms, which are useful in tracing and imaging studies.
Industry: The compound is used in the synthesis of other organoiodine compounds, which are valuable intermediates in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which 1,1-diiodo-2-methylpropane exerts its effects depends on the specific reaction it undergoes. In substitution reactions, the iodine atoms act as leaving groups, allowing nucleophiles to attack the carbon center. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
類似化合物との比較
1,1-Diiodo-2-methylpropane can be compared with other similar compounds, such as:
1,1-Dibromo-2-methylpropane: Similar in structure but contains bromine atoms instead of iodine. It is less reactive due to the lower reactivity of bromine compared to iodine.
1,1-Dichloro-2-methylpropane: Contains chlorine atoms and is even less reactive than the bromo and iodo analogs.
2-Iodo-2-methylpropane: Contains only one iodine atom and is used in different types of reactions due to its different reactivity profile.
The uniqueness of this compound lies in its high reactivity and the ability to form strong carbon-iodine bonds, making it a valuable reagent in organic synthesis.
特性
IUPAC Name |
1,1-diiodo-2-methylpropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8I2/c1-3(2)4(5)6/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDFFXMINGIATN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(I)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8I2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-2-(6-(2-Chloro-4-(trifluoromethyl)phenoxy)-2,3-dihydrobenzo[b]thiophen-3-yl)acetic acid](/img/structure/B3203853.png)
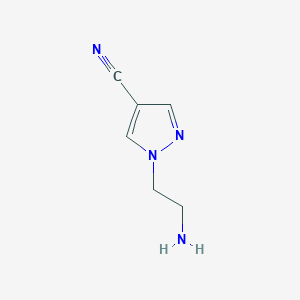
![6-(2-aminophenyl)-Imidazo[2,1-b]thiazole-3-methanol](/img/structure/B3203866.png)


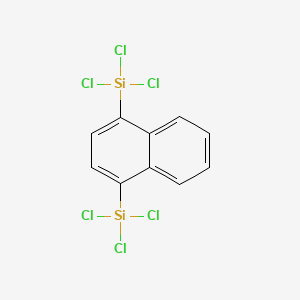
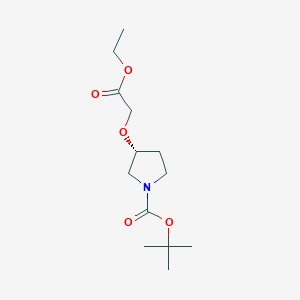
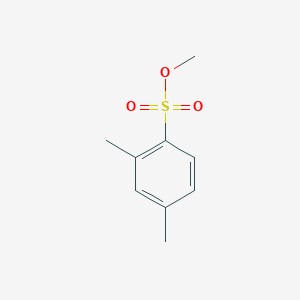
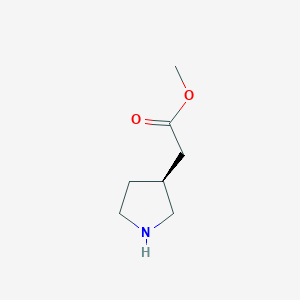
![3,4-Dihydro-1h-spiro[naphthalene-2,4'-piperidine]](/img/structure/B3203912.png)

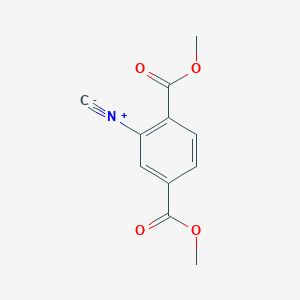
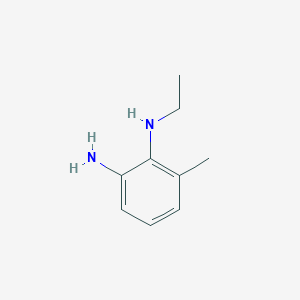
![2-[1-(4-Bromophenyl)-2-methyl-2-propyl]malonic Acid](/img/structure/B3203955.png)
